![molecular formula C16H15N3O B2712517 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891767-38-7](/img/structure/B2712517.png)

2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

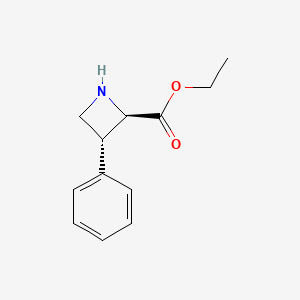

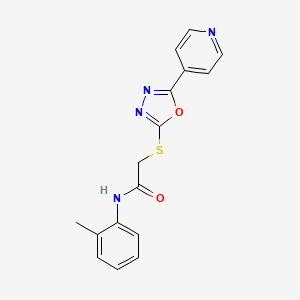

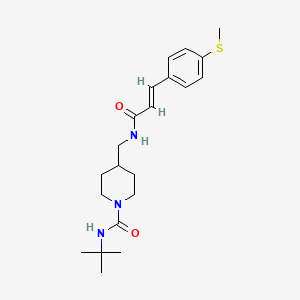

“2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are important fused bicyclic heterocycles that have wide-ranging applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines can be achieved through a one-pot sequential four-component condensation reaction . This involves the reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 1H-benzo[d]imidazol-2-amine . The reaction proceeds without the use of a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA), and X-ray diffraction (XRD) .Chemical Reactions Analysis

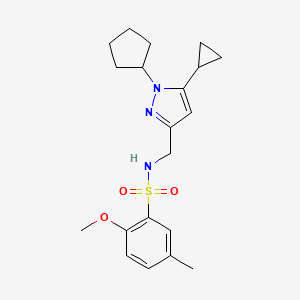

Imidazo[1,2-a]pyrimidine derivatives, including “this compound”, have been studied for their inhibitory performance against mild steel corrosion in 1 mol L−1 HCl solution . The compounds showed outstanding inhibition performance, with the inhibition efficiency achieving 91.9% for OPIP and 90.5% for DPIP at a concentration of 0.1 mmol L−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the yield, melting point, and spectroscopic data (1H NMR, 13C NMR, IR, MS) can provide valuable information about the compound .Scientific Research Applications

Organic Synthesis and Catalysis

Imidazo[1,2-a]pyrimidine derivatives are valuable intermediates in organic synthesis, offering diverse applications due to their unique structural and electronic properties. Studies like those conducted by Darapaneni Chandra Mohan et al. (2013) and S. Tu et al. (2007) have demonstrated the utility of these compounds in the synthesis of complex heterocyclic compounds under environmentally benign conditions, including water-mediated hydroamination and silver-catalyzed aminooxygenation processes (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013) and microwave-assisted synthesis in water under catalyst-free conditions (S. Tu, Qingqing Shao, Dianxiang Zhou, Longji Cao, F. Shi, Chunmei Li, 2007).

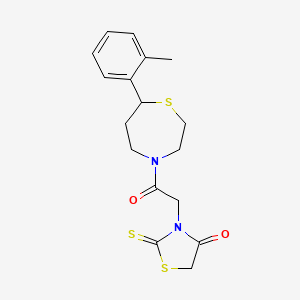

Materials Science

In materials science, imidazo[1,2-a]pyrimidine derivatives have been explored for their potential in creating low-cost emitters with large Stokes' shifts, as presented by G. Volpi et al. (2017). These compounds exhibit remarkable optical properties, including high quantum yields and tunable fluorescence, making them suitable for applications in luminescent materials (G. Volpi, G. Magnano, Iacopo Benesperi, D. Saccone, E. Priola, V. Gianotti, M. Milanesio, E. Conterosito, C. Barolo, G. Viscardi, 2017).

Corrosion Inhibition

Additionally, compounds like "2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde" have been evaluated for their corrosion inhibition properties on metals. Ech-chihbi et al. (2017) conducted a study focusing on the inhibition performance of this organic compound against the corrosion of carbon steel in a hydrochloric acid solution, highlighting its potential as a mixed-type inhibitor. The study further supports the utility of imidazo[1,2-a]pyrimidine derivatives in industrial applications concerning material protection and longevity (E. Ech-chihbi, M. E. Belghiti, R. Salim, H. Oudda, M. Taleb, N. Benchat, B. Hammouti, F. El-hajjaji, 2017).

Future Directions

The future directions for the study of “2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” could involve further exploration of its potential applications in various fields. For instance, its inhibitory performance against mild steel corrosion suggests potential applications in materials science . Additionally, the significant activity of imidazo[1,2-a]pyrimidine derivatives against MDR-TB and XDR-TB suggests potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

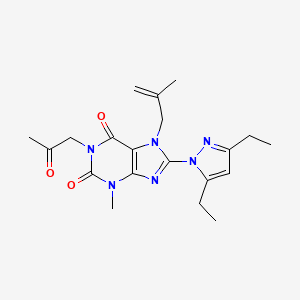

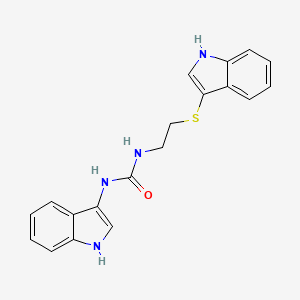

2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde primarily targets specific enzymes and receptors within the cell. This compound is known to interact with kinases, which are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By targeting these kinases, this compound can modulate signaling pathways that are essential for cellular function .

Mode of Action

The mode of action of this compound involves binding to the active site of its target kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. As a result, the signaling pathways that rely on these kinases are disrupted. This inhibition can lead to a reduction in cell proliferation and induction of apoptosis in cancer cells, making this compound a potential therapeutic agent .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key kinases, this compound can interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. Additionally, it can impact the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. These disruptions in signaling pathways can result in the suppression of tumor growth and enhanced cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of this compound is influenced by its solubility and stability in the biological environment .

Result of Action

The molecular and cellular effects of this compound include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects are particularly significant in cancer cells, where uncontrolled proliferation is a hallmark. Thus, this compound shows promise as an anti-cancer agent .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of this compound may be affected by the acidic or basic conditions within different tissues. Additionally, interactions with other drugs or biomolecules can alter its efficacy and potency. Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound .

: Functionalization of imidazo[1,2-a]pyridines via radical reactions : Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues : Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective

properties

IUPAC Name |

2-(2,4,5-trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-10-7-12(3)13(8-11(10)2)15-14(9-20)19-6-4-5-17-16(19)18-15/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJPHDJGAUBDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=C(N3C=CC=NC3=N2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)

![Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2712439.png)

![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2712449.png)

![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)

![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)